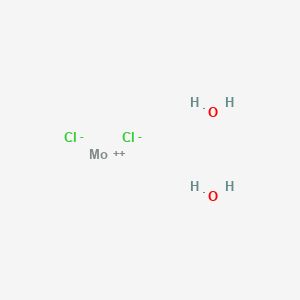
Dichlorodioxomolybdenum(VI)
Overview
Description
Dichlorodioxomolybdenum(VI) is a transition metal complex with the chemical formula MoO₂Cl₂. It is a versatile compound widely used in various chemical reactions due to its ability to act as both an oxidizing and reducing agent. This compound is particularly notable for its role as a catalyst in organic synthesis, making it a valuable tool in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodioxomolybdenum(VI) can be synthesized through several methods. One common approach involves the reaction of molybdenum trioxide (MoO₃) with hydrochloric acid (HCl) under controlled conditions. The reaction typically proceeds as follows:
MoO3+2HCl→MoO2Cl2+H2O
Another method involves the direct chlorination of molybdenum dioxide (MoO₂) in the presence of chlorine gas (Cl₂):
MoO2+Cl2→MoO2Cl2
Industrial Production Methods: Industrial production of Dichlorodioxomolybdenum(VI) often employs large-scale reactors where molybdenum trioxide is treated with hydrochloric acid. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dichlorodioxomolybdenum(VI) undergoes various types of chemical reactions, including:
Oxidation: It can oxidize organic substrates, such as alcohols to aldehydes or ketones.
Reduction: It can reduce nitro compounds to amines.
Substitution: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents include phosphines and silanes.
Substitution: Ligand exchange reactions often use neutral ligands such as pyridine or phosphine oxides.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Various molybdenum complexes with different ligands.
Scientific Research Applications
Dichlorodioxomolybdenum(VI) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: It is studied for its role in mimicking the active sites of molybdoenzymes, which are crucial in biological redox processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug synthesis.
Industry: It is used in the production of fine chemicals and in processes such as olefin epoxidation.
Mechanism of Action
The mechanism by which Dichlorodioxomolybdenum(VI) exerts its effects involves its ability to transfer oxygen atoms. In oxidation reactions, it transfers an oxygen atom to the substrate, while in reduction reactions, it accepts electrons from the substrate. This dual functionality makes it a versatile catalyst. The molecular targets and pathways involved often include organic substrates such as alcohols, aldehydes, and nitro compounds .
Comparison with Similar Compounds
- Molybdenum(VI) oxide (MoO₃)
- Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)
- Bis(acetylacetonato)dioxomolybdenum(VI) (MoO₂(acac)₂)
Comparison: Dichlorodioxomolybdenum(VI) is unique in its ability to act as both an oxidizing and reducing agent, which is not as pronounced in other molybdenum compounds. Its versatility and efficiency as a catalyst in organic synthesis set it apart from similar compounds .
Properties
IUPAC Name |
molybdenum(2+);dichloride;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mo.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCGLKODPLDFSI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Mo+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H4MoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















